molecular formula C17H23ClN4O2 B2662171 1-(1-ethyl-1H-imidazol-2-yl)-4-(4-methoxybenzoyl)piperazine hydrochloride CAS No. 1323490-64-7

1-(1-ethyl-1H-imidazol-2-yl)-4-(4-methoxybenzoyl)piperazine hydrochloride

Cat. No.: B2662171
CAS No.: 1323490-64-7
M. Wt: 350.85
InChI Key: BFYSSWGOCRFDLU-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-imidazol-2-yl)-4-(4-methoxybenzoyl)piperazine hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-4-(4-methoxybenzoyl)piperazine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the ethyl group at the 1-position. The piperazine ring is then synthesized and coupled with the imidazole derivative. Finally, the methoxybenzoyl group is introduced, and the compound is converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-imidazol-2-yl)-4-(4-methoxybenzoyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-4-(4-methoxybenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-imidazol-2-yl)-4-(4-chlorobenzoyl)piperazine hydrochloride
  • 1-(1-ethyl-1H-imidazol-2-yl)-4-(4-nitrobenzoyl)piperazine hydrochloride

Uniqueness

1-(1-ethyl-1H-imidazol-2-yl)-4-(4-methoxybenzoyl)piperazine hydrochloride is unique due to the presence of the methoxybenzoyl group, which may confer specific chemical and biological properties

Properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2.ClH/c1-3-19-9-8-18-17(19)21-12-10-20(11-13-21)16(22)14-4-6-15(23-2)7-5-14;/h4-9H,3,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYSSWGOCRFDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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